(2-Methylthiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methylthiophen-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H9NS.ClH . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Methylthiophen-3-yl)methanamine hydrochloride” is 1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H . This indicates the presence of a sulfur atom in the thiophene ring, a methyl group attached to the thiophene ring, and a methanamine group also attached to the thiophene ring .Physical And Chemical Properties Analysis
“(2-Methylthiophen-3-yl)methanamine hydrochloride” is a powder at room temperature . The molecular weight of this compound is 163.67 .Scientific Research Applications
Synthesis and Characterization
- A study conducted by Zhai Zhi-we (2014) focused on the synthesis and characterization of a novel compound, closely related to the chemical structure of (2-Methylthiophen-3-yl)methanamine hydrochloride. The compound was synthesized through condensation reactions and characterized using NMR and X-ray diffractions, highlighting the compound's potential in chemical research and development (Zhai Zhi-we, 2014).
Anticonvulsant Potential
- Research by Pandey and Srivastava (2011) involved synthesizing Schiff bases of 3-aminomethyl pyridine, which shares a structural resemblance with (2-Methylthiophen-3-yl)methanamine hydrochloride. These compounds were explored for their potential anticonvulsant properties, demonstrating the possible therapeutic applications of similar structures (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
- Basu et al. (2014) studied Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, related to (2-Methylthiophen-3-yl)methanamine hydrochloride. These complexes displayed significant photocytotoxic properties under red light, suggesting their potential use in targeted cancer therapies (Basu et al., 2014).
Learning and Memory Facilitation
- Jiang Jing-ai (2006) explored the effects of a compound structurally similar to (2-Methylthiophen-3-yl)methanamine hydrochloride on learning and memory in mice. This research indicated the compound's potential in neuropharmacological applications (Jiang Jing-ai, 2006).
Highly Selective and Sensitive Determination of Dopamine
- A study by Huaisheng Wang et al. (2006) utilized poly(3-methylthiophene), chemically related to (2-Methylthiophen-3-yl)methanamine hydrochloride, for the selective and sensitive determination of dopamine. This indicates potential applications in biosensing technologies (Huaisheng Wang et al., 2006).
Efficient Transfer Hydrogenation Reactions
- Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, structurally similar to (2-Methylthiophen-3-yl)methanamine hydrochloride, and examined its use in transfer hydrogenation reactions, suggesting its potential in chemical synthesis and industrial applications (Karabuğa et al., 2015).
Asymmetric Synthesis of Aminoalkyl Piperidines
- Froelich et al. (1996) investigated the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which are structurally related to (2-Methylthiophen-3-yl)methanamine hydrochloride, showcasing its potential in the development of pharmaceutical compounds (Froelich et al., 1996).
Improved Industrial Synthesis of Antidepressants
- Vukics et al. (2002) presented a novel synthesis method for sertraline hydrochloride, an antidepressant, using a process involving methanamine, highlighting the relevance of structurally similar compounds in pharmaceutical manufacturing (Vukics et al., 2002).
Hexahydro-2H-Thieno[2,3-c]pyrrole Derivatives
- Yarmolchuk et al. (2011) explored hexahydro-2H-thieno[2,3-c]pyrrole as a potential scaffold for drug discovery, suggesting that compounds like (2-Methylthiophen-3-yl)methanamine hydrochloride could be useful in medicinal chemistry (Yarmolchuk et al., 2011).
Safety and Hazards
The safety information for “(2-Methylthiophen-3-yl)methanamine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
(2-methylthiophen-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETGCOWRMBRYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiophen-3-yl)methanamine hydrochloride | |
CAS RN |
2172496-26-1 |
Source
|
Record name | (2-methylthiophen-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.